4-(2-Ethoxyethylsulfonyl)-6-(methoxymethyl)-2,2-dimethylmorpholine
Description
4-(2-Ethoxyethylsulfonyl)-6-(methoxymethyl)-2,2-dimethylmorpholine is a synthetic organic compound characterized by its unique morpholine ring structure substituted with ethoxyethylsulfonyl and methoxymethyl groups
Properties
IUPAC Name |
4-(2-ethoxyethylsulfonyl)-6-(methoxymethyl)-2,2-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO5S/c1-5-17-6-7-19(14,15)13-8-11(9-16-4)18-12(2,3)10-13/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGDRQQNHDYXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCS(=O)(=O)N1CC(OC(C1)(C)C)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethylsulfonyl)-6-(methoxymethyl)-2,2-dimethylmorpholine typically involves multi-step organic reactions
Morpholine Ring Formation: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Substitution Reactions: The ethoxyethylsulfonyl group can be introduced via a nucleophilic substitution reaction using ethoxyethylsulfonyl chloride and a base such as triethylamine.
Methoxymethyl Group Addition: The methoxymethyl group can be added through a reaction with methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethylsulfonyl)-6-(methoxymethyl)-2,2-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Ethoxyethylsulfonyl)-6-(methoxymethyl)-2,2-dimethylmorpholine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-(2-Ethoxyethylsulfonyl)-6-(methoxymethyl)-2,2-dimethylmorpholine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxyethylsulfonyl group could enhance its binding affinity to certain biological targets, while the methoxymethyl group may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(2-Ethoxyethylsulfonyl)-2,2-dimethylmorpholine: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.
6-(Methoxymethyl)-2,2-dimethylmorpholine: Lacks the ethoxyethylsulfonyl group, potentially altering its chemical properties and applications.
4-(2-Ethoxyethylsulfonyl)-6-methylmorpholine: Similar structure but with a methyl group instead of a methoxymethyl group, which may influence its solubility and reactivity.
Uniqueness
4-(2-Ethoxyethylsulfonyl)-6-(methoxymethyl)-2,2-dimethylmorpholine is unique due to the presence of both the ethoxyethylsulfonyl and methoxymethyl groups. This combination of functional groups provides a distinct set of chemical properties, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
